Vat Blue 2
Overview
Description
Vat Blue 2 is a useful research compound. Its molecular formula is C16H6Br2Cl2N2O2 and its molecular weight is 488.9 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
Vat Blue 2, also known as 5-bromo-2-(5-bromo-4-chloro-3-oxo-1H-indol-2-ylidene)-4-chloro-1H-indol-3-one, is a synthetic vat dye derived from indigo. It is characterized by its complex chemical structure, which includes multiple halogen substituents that influence its biological activity. This article reviews the biological properties of this compound, including its antimicrobial effects, potential cytotoxicity, and environmental impact.
Property | Value |
---|---|
CAS Number | 29245-44-1 |
Molecular Formula | C₁₆H₆Br₂Cl₂N₂O₂ |
Molecular Weight | 488.95 g/mol |
Density | 2.026 g/cm³ |
Boiling Point | 556.3°C at 760 mmHg |
Flash Point | 290.2°C |
This compound is a dark blue dye with significant applications in textile dyeing due to its colorfastness and stability under various conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The dye has been tested on different substrates, demonstrating significant antibacterial activity. For instance, a study indicated that textiles dyed with this compound exhibited enhanced antimicrobial properties when treated with plasma, improving their resistance to bacterial colonization after multiple washes .
Cytotoxicity
The cytotoxic effects of this compound have raised concerns regarding its safety for human health and the environment. In vitro studies have shown that exposure to high concentrations of this compound can lead to cell death in certain human cell lines. The dye's halogenated structure contributes to its reactivity, potentially leading to oxidative stress within cells .
Environmental Impact
The environmental implications of using this compound are significant, particularly in wastewater from textile manufacturing processes. The dye is not readily biodegradable, posing risks to aquatic ecosystems if released untreated. Research indicates that the degradation of this compound in wastewater can be facilitated through advanced oxidation processes, which can effectively break down the dye into less harmful substances .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of textiles dyed with this compound versus other common dyes. Samples were subjected to bacterial exposure tests, revealing that textiles dyed with this compound maintained lower bacterial counts after washing cycles compared to those dyed with reactive dyes . This highlights the potential for this compound in producing hygienic textile products.
Case Study 2: Environmental Degradation
Another study focused on the environmental degradation of this compound in wastewater treatment settings. The research demonstrated that using UV light combined with hydrogen peroxide significantly accelerated the breakdown of this compound, reducing its concentration and toxicity in effluents . This finding is crucial for developing sustainable practices in the textile industry.
Properties
IUPAC Name |
5-bromo-2-(5-bromo-4-chloro-3-hydroxy-1H-indol-2-yl)-4-chloroindol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Br2Cl2N2O2/c17-5-1-3-7-9(11(5)19)15(23)13(21-7)14-16(24)10-8(22-14)4-2-6(18)12(10)20/h1-4,21,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLXAEQIVDKLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2O)C3=NC4=C(C3=O)C(=C(C=C4)Br)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Br2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112832 | |
Record name | 5-Bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29245-44-1 | |
Record name | 5-Bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029245441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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